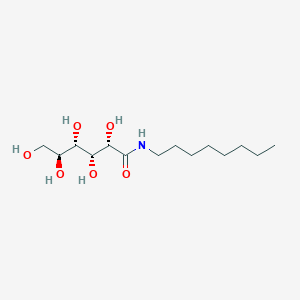
L-Gluconamide, N-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Gluconamide, N-octyl-: is a compound known for its unique properties and applications in various fields. It is a type of gluconamide, which is derived from gluconic acid. The compound is characterized by the presence of an octyl group attached to the nitrogen atom of the gluconamide structure. This modification imparts specific properties to the compound, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Gluconamide, N-octyl- can be synthesized through the interaction of D-glucono-delta-lactone with primary amines in hot methanol. For example, the reaction of D-glucono-delta-lactone with octylamine in hot methanol results in the formation of L-Gluconamide, N-octyl-. The reaction mixture is typically refluxed for about 30 minutes and then cooled to room temperature, leading to the crystallization of the desired product .
Industrial Production Methods: In industrial settings, the production of L-Gluconamide, N-octyl- involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: L-Gluconamide, N-octyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the specific functional groups being targeted.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of gluconic acid derivatives, while reduction may yield corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
L-Gluconamide, N-octyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of L-Gluconamide, N-octyl- involves its ability to form hydrogels and interact with various molecular targets. The compound’s surfactant properties allow it to stabilize emulsions and modify the viscosity of solutions. In biological systems, it may interact with cell membranes and proteins, influencing their stability and function .
Vergleich Mit ähnlichen Verbindungen
L-Gluconamide, N-octyl- can be compared with other similar compounds, such as:
N-alkyl-N-(2-hydroxyethyl)gluconamides: These compounds have similar surfactant properties but differ in their solubility and thermal behavior.
N-alkyl lactosylamines: These compounds also exhibit surfactant properties but have different structural features and applications.
The uniqueness of L-Gluconamide, N-octyl- lies in its specific molecular structure, which imparts unique properties such as the ability to form stable hydrogels and act as an effective ice recrystallization inhibitor .
Eigenschaften
CAS-Nummer |
108032-98-0 |
|---|---|
Molekularformel |
C14H29NO6 |
Molekulargewicht |
307.38 g/mol |
IUPAC-Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy-N-octylhexanamide |
InChI |
InChI=1S/C14H29NO6/c1-2-3-4-5-6-7-8-15-14(21)13(20)12(19)11(18)10(17)9-16/h10-13,16-20H,2-9H2,1H3,(H,15,21)/t10-,11-,12+,13-/m0/s1 |
InChI-Schlüssel |
KTMBZDQOFPBYBL-RVMXOQNASA-N |
Isomerische SMILES |
CCCCCCCCNC(=O)[C@H]([C@@H]([C@H]([C@H](CO)O)O)O)O |
Kanonische SMILES |
CCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{1-[2-(4-Hydroxyphenyl)ethyl]-3-isobutylpyrrolidin-3-yl}phenol hydrochloride hydrate](/img/structure/B12340902.png)
![1-(4-chlorophenyl)-3-[(E)-1-[5-(cyanomethyl)thiophen-2-yl]ethylideneamino]urea](/img/structure/B12340904.png)


![1-Piperidineethanesulfonamide, 4-hydroxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12340918.png)





![1-(4-Bromophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B12340969.png)
![3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B12340976.png)
